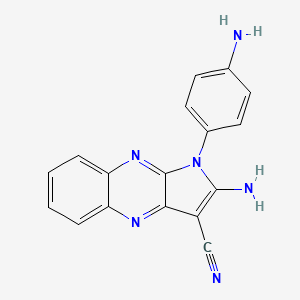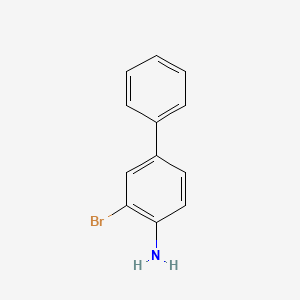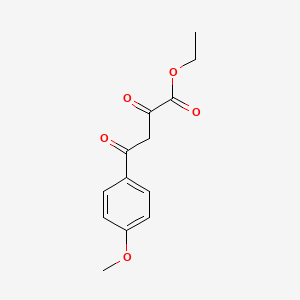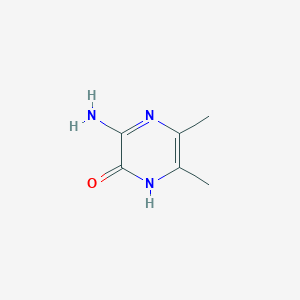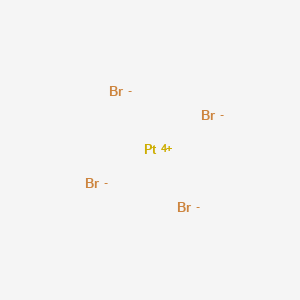
四溴化铂
描述
科学研究应用
Platinum tetrabromide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, particularly in organic synthesis.
Material Science: Platinum tetrabromide is studied for its potential use in the development of new materials with unique properties.
Biomedical Research: Platinum-based compounds, including platinum tetrabromide, are investigated for their potential anticancer properties.
Analytical Chemistry: It is used as a reagent in qualitative inorganic analysis.
作用机制
Target of Action
Platinum-based compounds, including Platinum Tetrabromide, primarily target DNA within cells . They interact with the DNA to disrupt its replication process, which is crucial for cell division and growth . This makes them effective in inhibiting the growth of rapidly dividing cells, such as cancer cells .
Mode of Action
Platinum Tetrabromide, like other platinum-based compounds, undergoes a series of reactions once inside the cell. It forms reactive species that can bind to DNA, creating platinum-DNA adducts . These adducts disrupt the DNA replication process, leading to cell death .
Biochemical Pathways
The formation of platinum-DNA adducts triggers a cascade of biochemical events. The DNA damage activates several cellular pathways, including those involved in DNA repair, cell cycle regulation, and apoptosis . If the damage is too severe and cannot be repaired, the cell undergoes programmed cell death, or apoptosis .
Pharmacokinetics
The pharmacokinetics of platinum-based compounds are complex and can vary significantly among different compounds . They are actively transported into cells, where they undergo transformations to form reactive species . The cellular accumulation of platinum can be influenced by various factors, including the expression levels and activity of transport proteins .
Result of Action
The primary result of Platinum Tetrabromide’s action is the inhibition of cell division and growth, leading to cell death . This is achieved through the formation of platinum-DNA adducts, which disrupt DNA replication and trigger apoptosis .
Action Environment
The action of Platinum Tetrabromide can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s reactivity and the formation of platinum-DNA adducts . Additionally, the presence of other biomolecules, such as proteins and glutathione, can interact with the platinum compound and potentially affect its action .
准备方法
Synthetic Routes and Reaction Conditions: Platinum tetrabromide can be synthesized through the direct reaction of platinum metal with bromine gas. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product: [ \text{Pt (s) + 2Br}_2 \text{(g) → PtBr}_4 \text{(s)} ] This reaction involves heating platinum metal in the presence of bromine gas, resulting in the formation of platinum tetrabromide .
Industrial Production Methods: While platinum tetrabromide is not widely produced on an industrial scale, its synthesis in laboratory settings involves careful control of temperature and reaction conditions to ensure purity and yield. The compound is often used in small quantities for research purposes .
化学反应分析
Types of Reactions: Platinum tetrabromide undergoes various chemical reactions, including:
Oxidation: Platinum tetrabromide can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as platinum(II) bromide.
Substitution: Platinum tetrabromide can participate in substitution reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing agents: Such as chlorine or fluorine, can oxidize platinum tetrabromide.
Reducing agents: Such as hydrogen gas or metal hydrides, can reduce platinum tetrabromide.
Ligands: Various ligands, including phosphines and amines, can substitute bromide ions in platinum tetrabromide.
Major Products Formed:
Platinum(II) bromide (PtBr₂): Formed through reduction.
Platinum(IV) chloride (PtCl₄): Formed through substitution with chlorine.
相似化合物的比较
Platinum(IV) chloride (PtCl₄): Similar in structure and reactivity, but with chloride ions instead of bromide.
Platinum(IV) fluoride (PtF₄): Another halide of platinum with different reactivity due to the presence of fluoride ions.
Platinum(IV) iodide (PtI₄): Similar compound with iodide ions.
Uniqueness: Platinum tetrabromide is unique due to its specific reactivity with bromine, which can lead to different reaction pathways and products compared to its chloride, fluoride, and iodide counterparts. Its use in specific catalytic and analytical applications also sets it apart from other platinum halides .
属性
IUPAC Name |
platinum(4+);tetrabromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Pt/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHNDVOPWUNON-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988666 | |
| Record name | Platinum(4+) tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68938-92-1 | |
| Record name | Platinum bromide (PtBr4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68938-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum bromide (PtBr4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum bromide (PtBr4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(4+) tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


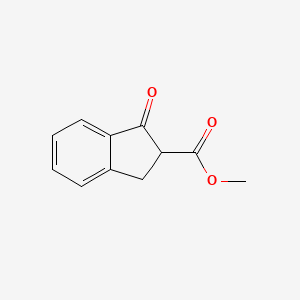
![4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B1595847.png)
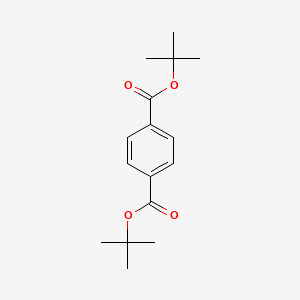
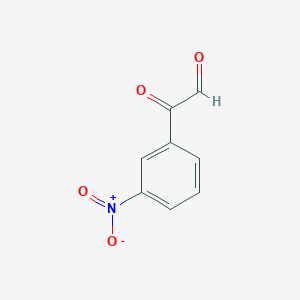
![4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde](/img/structure/B1595853.png)

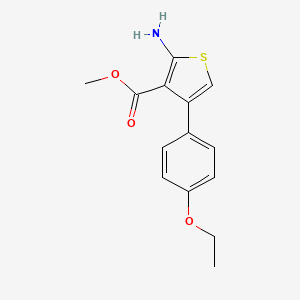
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1595856.png)
![3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B1595859.png)
